N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves several steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Scientific Research Applications
Glutaminase Inhibition
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and its analogs, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been studied for their potential as glutaminase inhibitors. These compounds are explored for their ability to attenuate the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in vivo mouse models. Their structural modifications aim to improve drug-like properties while retaining or enhancing their inhibitory efficacy against kidney-type glutaminase (GLS), which is a therapeutic target in cancer treatment due to its role in glutamine metabolism (Shukla et al., 2012).
Structural Characterization
The structural characterization of similar thiadiazol compounds has been conducted to understand their molecular configurations and intermolecular interactions. Studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed 'V' shaped molecular structures with significant angles between aromatic planes. These structural insights are crucial for understanding the biological activity and designing more effective derivatives (Boechat et al., 2011).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Compounds incorporating pyrazole moieties and thiazole derivatives have shown promising results against cancer cell lines, such as breast carcinoma MCF-7 cells. These studies involve assessing the cytotoxic effects and potential mechanisms of action, including the inhibition of mitochondrial enzymes crucial for cancer cell survival (Gomha et al., 2014).
Antimicrobial Activity
Research on novel thiadiazoles, including structures similar to this compound, has also extended to antimicrobial applications. Synthesized compounds have been tested against various microorganisms, showing moderate to good activity. This line of research is essential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mistry et al., 2009).
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against mycobacterium tuberculosis cell lines .
Mode of Action
The activities of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, which could lead to changes in the target’s function or structure.
Biochemical Pathways
Given its activity against mycobacterium tuberculosis, it is likely that it interferes with the biochemical pathways essential for the survival and replication of these bacteria .
Result of Action
Given its activity against mycobacterium tuberculosis, it is likely that the compound inhibits the growth of these bacteria .
Action Environment
It is clear, however, that this compound has potential as an antitubercular agent .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPFEFFYVOUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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